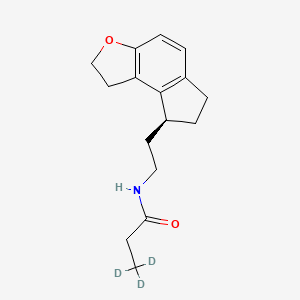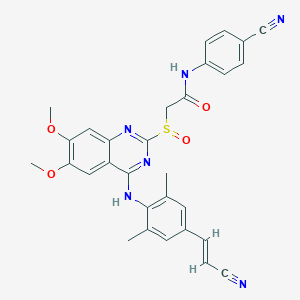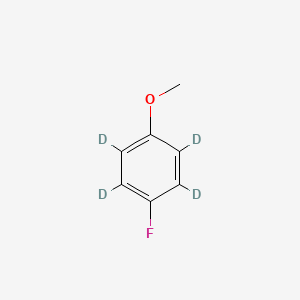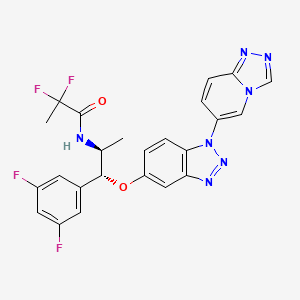
Cdc7-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdc7-IN-8 est un inhibiteur puissant de la kinase du cycle cellulaire 7 (CDC7). CDC7 est une kinase sérine/thréonine qui joue un rôle crucial dans l'initiation de la réplication de l'ADN en phosphorylant le complexe protéique de maintenance du minichromosome (MCM).
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Cdc7-IN-8 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont généralement des informations exclusives détenues par les sociétés pharmaceutiques et les institutions de recherche. Les méthodes de synthèse générales pour les inhibiteurs de kinase impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour réaliser les transformations chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ce processus peut inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Cdc7-IN-8 peut subir diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme l'azoture de sodium. Les conditions réactionnelles peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement une température, une pression et un pH contrôlés .
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans this compound et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la kinase CDC7. CDC7 phosphoryle le complexe protéique MCM, qui est essentiel à l'initiation de la réplication de l'ADN. En inhibant CDC7, this compound perturbe la réplication de l'ADN, conduisant à un stress de réplication, des dommages à l'ADN et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant un stress de réplication élevé, ce qui fait de this compound un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
Cdc7-IN-8 has a wide range of scientific research applications, including:
Mécanisme D'action
Cdc7-IN-8 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 phosphorylates the MCM protein complex, which is essential for the initiation of DNA replication. By inhibiting CDC7, this compound disrupts DNA replication, leading to replication stress, DNA damage, and ultimately cell death. This mechanism is particularly effective in cancer cells with high replication stress, making this compound a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
Plusieurs autres inhibiteurs de CDC7 ont été développés, notamment :
CDC7-IN-1 : Un inhibiteur de la kinase CDC7 puissant et sélectif, compétitif pour l'ATP.
CDC7-IN-3 à 7 : Composés présentant une sélectivité efficace de la kinase CDC7 et la capacité d'induire la mort cellulaire dans les cellules cancéreuses.
Unicité de Cdc7-IN-8
This compound se démarque par sa forte puissance et sa sélectivité pour la kinase CDC7. Il a montré des effets antiprolifératifs et cytotoxiques significatifs dans diverses lignées de cellules cancéreuses, ce qui en fait un outil précieux pour les applications de recherche et thérapeutiques .
Propriétés
Formule moléculaire |
C19H21N5O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
Clé InChI |
GQKMQWSLJVXSMV-AWEZNQCLSA-N |
SMILES isomérique |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
SMILES canonique |
C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)










